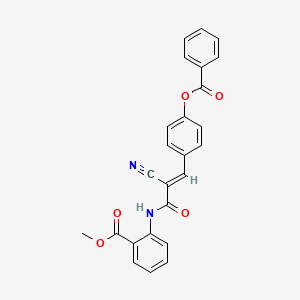

(E)-methyl 2-(3-(4-(benzoyloxy)phenyl)-2-cyanoacrylamido)benzoate

Description

(E)-Methyl 2-(3-(4-(benzoyloxy)phenyl)-2-cyanoacrylamido)benzoate is a synthetic compound featuring a benzoyloxy-substituted phenyl group, a cyanoacrylamido linker, and a methyl benzoate ester. The presence of the cyano group and ester functionality may influence its solubility, stability, and reactivity compared to analogs.

Properties

IUPAC Name |

methyl 2-[[(E)-3-(4-benzoyloxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N2O5/c1-31-25(30)21-9-5-6-10-22(21)27-23(28)19(16-26)15-17-11-13-20(14-12-17)32-24(29)18-7-3-2-4-8-18/h2-15H,1H3,(H,27,28)/b19-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEUKXEHHUZBHJN-XDJHFCHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Molecular Formula

- Molecular Formula: C₁₅H₁₅N₃O₄

- Molecular Weight: 301.30 g/mol

Structural Characteristics

The compound features a benzoyloxy group, which may enhance lipophilicity and potentially improve bioavailability. The cyanoacrylamido moiety is of particular interest due to its reactivity and potential interactions with biological macromolecules.

Anticancer Properties

Research has indicated that compounds similar to (E)-methyl 2-(3-(4-(benzoyloxy)phenyl)-2-cyanoacrylamido)benzoate exhibit significant anticancer activity. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

The proposed mechanisms of action for the anticancer effects include:

- Inhibition of DNA synthesis: By interfering with nucleic acid metabolism.

- Induction of oxidative stress: Leading to increased reactive oxygen species (ROS) that can trigger apoptosis.

- Modulation of signaling pathways: Such as the MAPK/ERK pathway, which is crucial in regulating cell growth and differentiation .

Case Studies

- In Vitro Studies:

- In Vivo Studies:

Toxicological Profile

While the compound shows promising biological activity, its safety profile is crucial for further development:

- Irritation Potential: Laboratory safety summaries indicate that compounds in this class may cause skin and eye irritation.

- Acute Toxicity: Some derivatives have been classified as harmful if ingested or inhaled, necessitating careful handling .

Environmental Impact

There are concerns regarding the environmental toxicity of related compounds, particularly their effects on aquatic life. Long-term exposure studies are recommended to assess their ecological risks .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, inferences can be drawn from structurally related compounds in the provided materials:

Functional Group Analysis

a) Cyanoacrylamido vs. Carboxyacrylamido Groups

The cyanoacrylamido group in the target compound differs from the carboxyacrylamido group in 4-(2-(4-(3-carboxyacrylamido)phenyl)-2-oxoethylamino)-2-hydroxybenzoic acid (MSA) (). In contrast, the carboxylic acid (-COOH) in MSA improves water solubility but may reduce membrane permeability.

b) Benzoyloxy Phenyl vs. Halogenated/Aryl Substituents

The benzoyloxy phenyl group in the target compound contrasts with halogenated (e.g., bromo, chloro, fluoro) or methoxy-substituted phenyl groups in compounds C2–C7 (). Halogen substituents typically enhance lipophilicity and metabolic stability, whereas benzoyloxy groups may introduce steric bulk and alter π-π stacking interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.